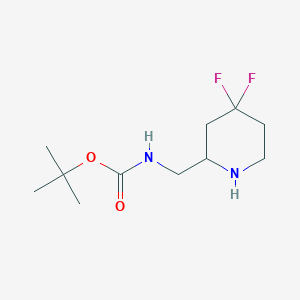

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C11H20F2N2O2 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

tert-butyl N-[(4,4-difluoropiperidin-2-yl)methyl]carbamate |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-6-11(12,13)4-5-14-8/h8,14H,4-7H2,1-3H3,(H,15,16) |

InChI Key |

CSBVUYUPBWCEBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CCN1)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

| Component | Role | Notes |

|---|---|---|

| 4,4-Difluoropiperidine derivative | Core scaffold | May be synthesized or commercially sourced |

| tert-Butyl carbamate source | Carbamate protecting group | Often introduced via tert-butyl chloroformate or Boc anhydride |

| Base (e.g., N-methylmorpholine) | Acid scavenger/neutralizer | Facilitates carbamoylation |

| Solvent (e.g., ethyl acetate) | Reaction medium | Anhydrous conditions preferred |

Representative Synthetic Route

Formation of 4,4-Difluoropiperidin-2-ylmethyl Intermediate:

The piperidine ring is fluorinated at the 4-position to introduce two fluorine atoms. This can be achieved via selective electrophilic fluorination or by using fluorinated precursors.Carbamoylation Reaction:

The 2-(methyl) position bearing a primary amine or hydroxymethyl group is reacted with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as N-methylmorpholine. This step forms the tert-butyl carbamate protecting group.Purification:

The crude product is purified by flash chromatography using solvents such as ethyl acetate and hexane to afford the pure this compound.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Carbamoylation | Room temperature to mild heating | Typically 0–40 °C, 1–12 hours |

| Solvent | Anhydrous ethyl acetate or dichloromethane | Ensures minimal hydrolysis |

| Base | N-methylmorpholine or similar | Neutralizes HCl byproduct |

| Purification | Flash chromatography | Ethyl acetate/hexane gradient |

Alternative Methods and Considerations

Phase-Transfer Catalysis (PTC):

Alkylation reactions under PTC conditions have been reported for related carbamate derivatives, using tetrabutylammonium bromide as catalyst and potassium hydroxide as base in ethyl acetate solvent. This method can be adapted for carbamate formation with high selectivity.Fluorination Techniques:

The introduction of fluorine atoms at the 4-position of piperidine can be achieved via electrophilic fluorination reagents or by using difluorinated building blocks, which impacts the overall yield and stereochemistry.Stereochemical Control:

The preparation may require control of stereochemistry at the 2-position of the piperidine ring, which can be influenced by the choice of starting materials and reaction conditions.

Research Findings and Data Summary

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Carbamoylation | tert-butyl chloroformate, base, EtOAc | Straightforward, high yield | Requires anhydrous conditions |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide, KOH, EtOAc | High selectivity, mild conditions | Catalyst cost, optimization needed |

| Fluorination of Piperidine | Electrophilic fluorinating agents | Direct introduction of F atoms | May require specialized reagents |

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protecting group for amines and can be removed under acidic conditions. This reaction is critical for accessing the free amine intermediate, which is often used in subsequent derivatization.

-

Mechanistic Insight : Acid-catalyzed cleavage of the carbamate generates a carbamic acid intermediate, which rapidly decarboxylates to release the amine .

-

Applications : The deprotected amine is pivotal in synthesizing pharmaceuticals targeting neurotransmitter receptors .

Nucleophilic Substitution at Fluorine Sites

The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent carbon atoms, enabling nucleophilic substitution under basic conditions.

-

Key Notes :

Ring-Opening Reactions

The difluoropiperidine ring can undergo ring-opening under strong reducing or oxidizing conditions, though this is less common due to its stability.

-

Challenges : Low regioselectivity and competing side reactions limit synthetic utility.

Functionalization of the Methylene Linker

The methylene group between the carbamate and piperidine ring can undergo oxidation or alkylation.

-

Significance : Oxidation introduces a ketone, enabling further conjugate additions.

Cross-Coupling Reactions

The compound’s structure permits participation in palladium-catalyzed couplings, though limited by fluorine’s electronegativity.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 80°C, 24 h | Biaryl-modified derivative | 29% |

-

Limitations : Low yields attributed to fluorine’s electron-withdrawing effects destabilizing intermediates .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous buffers, critical for drug design:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 7.4 (PBS, 37°C) | 12 h | Partially deprotected amine + fluoride ions |

| pH 2.0 (simulated gastric fluid) | 2 h | Complete Boc cleavage + ring hydration |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Research:

The compound is primarily investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its fluorinated piperidine structure is known to enhance metabolic stability and bioavailability. Research indicates that derivatives of piperidine can exhibit various biological activities, including analgesic, anti-inflammatory, and anticancer effects.

Case Study:

A study published in ChemMedChem highlighted the synthesis of several fluorinated piperidine derivatives, including tert-butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate. These derivatives were evaluated for their activity against specific cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Neuropharmacology

Cognitive Enhancement:

Research suggests that compounds like this compound may have applications in treating cognitive disorders. The piperidine moiety is associated with modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Data Table: Neuropharmacological Effects

| Compound | Target Receptor | Effect | Reference |

|---|---|---|---|

| This compound | Acetylcholine receptor | Cognitive enhancement | |

| tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate | Dopamine receptor | Antidepressant-like effects |

Material Science

Polymer Chemistry:

The compound can be used as a building block in the synthesis of advanced materials. Its ability to form stable linkages makes it suitable for creating polymers with enhanced thermal and mechanical properties.

Case Study:

In a recent publication, researchers explored the use of this compound in synthesizing fluorinated polymers for use in high-performance coatings. The resulting materials exhibited improved chemical resistance and durability compared to non-fluorinated counterparts .

Chemical Synthesis

Synthetic Intermediate:

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for further modifications to create diverse derivatives.

Data Table: Synthetic Applications

Mechanism of Action

The mechanism of action of tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoropiperidine moiety allows it to bind to active sites with high affinity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Structural and Molecular Analysis

The following table summarizes key structural and molecular differences between tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate and related compounds:

Key Differences and Implications

Heterocyclic Core

- Piperidine vs. Pyrrolidine (Target vs. ) : The target’s 6-membered piperidine ring offers greater conformational flexibility compared to the 5-membered pyrrolidine analog. Fluorination at 4,4-positions in both compounds enhances electronegativity, but the piperidine’s larger ring may improve binding to deeper hydrophobic pockets in proteins.

- Aromatic vs. Saturated Rings (Target vs. In contrast, the saturated piperidine in the target compound may reduce metabolic oxidation.

Substituent Effects

- Fluorination Pattern: The target’s 4,4-difluoro substitution on piperidine reduces basicity of the amine and increases lipophilicity.

- Functional Groups: The hydroxyimino and oxoethyl groups in introduce hydrogen-bonding capabilities absent in the target, suggesting divergent biological targets (e.g., enzyme active sites vs. surface interactions).

Biological Activity

tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group and a difluoropiperidine moiety, contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological potential.

- Molecular Formula : C11H16F2N2O2

- Molecular Weight : 236.26 g/mol

- CAS Number : 1052713-53-7

The compound's structure allows for interactions with various biological targets, influencing its pharmacokinetics and pharmacodynamics.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in critical biological pathways. Preliminary studies suggest that similar compounds can act as inhibitors of enzymes such as acetylcholinesterase (AChE) and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's disease.

In Vitro Studies

- Neuroprotective Effects :

- Enzyme Inhibition :

In Vivo Studies

- Animal Models :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Case Studies

- Alzheimer's Disease Models :

- Oxidative Stress Reduction :

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate protection of a piperidine derivative. A common approach involves reacting 4,4-difluoropiperidin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic bases like DMAP or triethylamine (1–2 equiv.) enhance reactivity . Yield optimization requires precise control of stoichiometry (1:1.1 amine:Boc₂O), temperature (0–25°C), and reaction time (4–12 hours). Monitoring via TLC or LC-MS ensures completion. Post-synthesis, purification by column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is recommended .

Q. How should researchers assess the purity and structural integrity of this compound?

- Methodological Answer : Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. Structural confirmation requires ¹H/¹³C NMR (CDCl₃ or DMSO-d₆): Key signals include the tert-butyl singlet at δ ~1.4 ppm and piperidine ring protons (δ 2.5–4.0 ppm, split due to fluorination) . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: ~277.1). For fluorinated analogs, ¹⁹F NMR (δ −70 to −120 ppm) distinguishes difluoro substitution patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : While specific toxicity data for this compound are limited, analogous carbamates require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile reagents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash thoroughly with soap/water if exposed .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved during characterization?

- Methodological Answer : Discrepancies may arise from diastereomerism, rotameric equilibria, or fluorine coupling. Strategies include:

- Variable Temperature NMR : Cooling to −40°C slows conformational exchange, simplifying split signals .

- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns carbons adjacent to fluorine atoms.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants for comparison . For example, 4,4-difluoropiperidine exhibits distinct J₃,4 coupling (~15 Hz) due to axial-equatorial fluorine positioning .

Q. What strategies optimize enantioselective synthesis of the chiral piperidine core?

- Methodological Answer : Enantiocontrol requires chiral catalysts or auxiliaries:

- Asymmetric Hydrogenation : Use Ru-BINAP catalysts to reduce prochiral imine precursors.

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of a racemic ester intermediate .

- Chiral Pool Synthesis : Start with enantiopure amino alcohols (e.g., (R)- or (S)-prolinol derivatives) and introduce fluorine via electrophilic fluorination . Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

Q. How do steric and electronic effects of the 4,4-difluoropiperidine moiety influence reactivity in downstream derivatization?

- Methodological Answer : The difluoro group:

- Enhances Electrophilicity : Fluorine’s electron-withdrawing effect activates adjacent carbons for nucleophilic substitution (e.g., SN2 at C-2).

- Steric Hindrance : The 4,4-difluoro configuration restricts ring puckering, impacting transition states in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Metabolic Stability : Fluorine reduces oxidative metabolism in biological assays, making the compound a stable intermediate in drug discovery . Experimental validation requires comparative studies with non-fluorinated analogs.

Data Contradiction & Mechanistic Analysis

Q. How should researchers address discrepancies between computational predictions (e.g., pKa, logP) and experimental measurements?

- Methodological Answer :

- Re-evaluate Solvent Effects : Computational models often assume ideal conditions. Adjust for solvent polarity (e.g., COSMO-RS for logP in DMSO/water mixtures).

- Experimental pKa Determination : Use potentiometric titration (GLpKa) or UV-Vis spectroscopy with pH-indicator dyes.

- Cross-Validate Tools : Compare results from multiple software (Marvin, ACD/Labs, SPARC) . For example, the tert-butyl group’s hydrophobicity may skew logP predictions if not parameterized correctly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.